molecular formula C18H21FN6O B6442975 6-[4-(4-fluorophenyl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine CAS No. 2640817-98-5

6-[4-(4-fluorophenyl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine

Cat. No.: B6442975
CAS No.: 2640817-98-5
M. Wt: 356.4 g/mol
InChI Key: YEGKBPPXLMTYOE-UHFFFAOYSA-N
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Description

6-[4-(4-fluorophenyl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine is a useful research compound. Its molecular formula is C18H21FN6O and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.17608748 g/mol and the complexity rating of the compound is 441. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

6-[4-(4-fluorophenyl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as equilibrative nucleoside transporters (ENTs), specifically ENT1 and ENT2 . The compound’s interaction with these transporters is non-competitive and irreversible, reducing the Vmax of nucleoside uptake without affecting the Km . This interaction is crucial for its potential use in regulating nucleotide synthesis and adenosine function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce apoptosis in cancer cells, such as MCF-7 breast cancer cells . The compound influences cell signaling pathways by inducing G2/M phase arrest, leading to programmed cell death . Additionally, it affects gene expression and cellular metabolism, making it a potential candidate for cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active sites of equilibrative nucleoside transporters, inhibiting their function . This inhibition is non-competitive, meaning the compound does not compete with the natural substrate for binding but rather binds to a different site on the enzyme . This mechanism leads to a decrease in nucleoside uptake, affecting nucleotide synthesis and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under standard laboratory conditions, but its activity may degrade over extended periods . Long-term studies have shown that it maintains its inhibitory effects on nucleoside transporters, but the extent of inhibition may decrease with prolonged exposure . These temporal effects are important for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits nucleoside transporters without causing significant toxicity . At higher doses, it may exhibit toxic effects, including adverse impacts on cellular function and viability . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in metabolic pathways related to nucleotide synthesis and adenosine regulation . It interacts with enzymes such as equilibrative nucleoside transporters, affecting the flux of nucleosides and metabolites within the cell . This interaction can lead to changes in metabolite levels and overall cellular metabolism, highlighting the compound’s potential impact on metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It is primarily localized in areas with high nucleoside transporter activity, such as the liver and kidneys . The compound’s distribution is influenced by its binding affinity to these transporters, affecting its localization and accumulation within tissues.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with nucleoside transporters . It may also be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its activity and function, as it needs to be in proximity to its target enzymes to exert its effects.

Properties

IUPAC Name

6-[4-(4-fluorophenyl)piperazin-1-yl]-9-(2-methoxyethyl)purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN6O/c1-26-11-10-25-13-22-16-17(20-12-21-18(16)25)24-8-6-23(7-9-24)15-4-2-14(19)3-5-15/h2-5,12-13H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGKBPPXLMTYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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